2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-

概要

説明

2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Isolongifolone, also known as “2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-” or “1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one”, is a tricyclic sesquiterpene It has been shown to exhibit significant antiproliferative activity against cancer cell lines such as mda-mb-231, hela, and hepg2 cells .

Mode of Action

The interaction of Isolongifolone with its targets results in significant biological changes. For instance, it has been reported that Isolongifolone derivatives can induce apoptosis in HepG2 cells by enhancing the accumulation of intracellular reactive oxygen species (ROS) . This suggests that Isolongifolone may interact with cellular targets involved in ROS production and apoptosis.

Biochemical Pathways

ROS are chemically reactive molecules that play crucial roles in cell signaling and homeostasis .

Pharmacokinetics

Its lipophilic nature, indicated by a log pow of 42 , suggests that it may have good bioavailability and distribution characteristics

Result of Action

The molecular and cellular effects of Isolongifolone’s action primarily involve the induction of apoptosis and the enhancement of ROS production . These effects suggest that Isolongifolone may have potential therapeutic applications, particularly in the context of cancer treatment.

生物活性

2H-2,4a-Methanonaphthalen-8(5H)-one, also known as isolongifolene ketone, is a bicyclic compound with potential biological activities. Its molecular formula is C15H24O, and it has garnered attention in various fields including pharmacology and toxicology due to its unique structural properties and biological effects.

- Molecular Weight : 220.36 g/mol

- CAS Registry Number : 23787-90-8

- IUPAC Name : 2H-2,4a-Methanonaphthalen-8(5H)-one

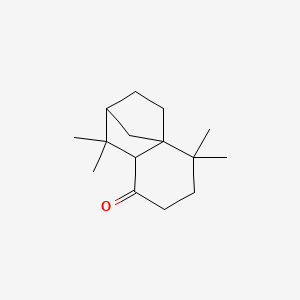

- Chemical Structure :

Chemical Structure

Genotoxicity and Mutagenicity

Research indicates that isolongifolene ketone exhibits low genotoxic potential. In an Ames test conducted using various strains of Salmonella typhimurium and Escherichia coli, no significant increase in revertant colonies was observed at any concentration tested (up to 5000 μg/plate) in both the presence and absence of metabolic activation (S9) . This suggests that the compound is not mutagenic under the conditions tested.

Toxicological Profile

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated the compound for various toxicological endpoints:

- Repeated Dose Toxicity : No adverse effects were noted.

- Reproductive Toxicity : No significant findings were reported.

- Skin Sensitization : Results indicated no sensitization potential.

- Phototoxicity/Photoallergenicity : No evidence of phototoxic effects was found .

Ecotoxicity

The ecotoxicological assessment revealed a 48-hour LC50 value of 2.852 mg/L for Daphnia magna, indicating moderate toxicity to aquatic organisms . The predicted no-effect concentration (PNEC) was established at 0.2852 mg/L.

Industrial Use

Isolongifolene ketone is used primarily in the fragrance industry due to its pleasant scent profile. It has been incorporated into various cosmetic formulations and perfumes . Its safety profile supports its use in consumer products.

Summary of Findings

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative (non-mutagenic) |

| Repeated Dose Toxicity | No adverse effects |

| Reproductive Toxicity | No significant findings |

| Skin Sensitization | None |

| Aquatic Toxicity (LC50) | 2.852 mg/L |

| PNEC | 0.2852 mg/L |

科学的研究の応用

Fragrance Industry

Isolongifolene ketone is primarily utilized in the fragrance industry due to its pleasant odor profile. It is commonly found in perfumes and scented products. The compound exhibits a unique aroma that can enhance the overall fragrance experience.

Case Study: Fragrance Formulation

A study highlighted the use of Isolongifolene ketone in creating complex fragrance blends. The compound was noted for its ability to provide depth and longevity to scents when combined with other aromatic compounds. The research indicated that formulations containing Isolongifolene ketone had improved scent retention over time compared to those without it .

Cosmetic Applications

In cosmetics, Isolongifolene ketone serves as a fragrance component and may also possess skin-conditioning properties. Its inclusion in cosmetic formulations is governed by safety assessments that ensure consumer safety.

Safety Assessment Insights

According to the RIFM (Research Institute for Fragrance Materials), Isolongifolene ketone has been evaluated for dermal absorption and potential skin irritation. Studies showed that under occluded conditions (where the skin is covered), the absorption rate of the compound increased significantly compared to unoccluded conditions. This suggests that formulations should be designed considering application methods to optimize efficacy .

Biocidal Applications

Emerging research indicates potential applications of Isolongifolene ketone in biocidal products. Its chemical structure suggests possible antimicrobial properties, making it a candidate for further investigation in pest control and sanitation products.

Research Findings

A recent study assessed the ecotoxicity of Isolongifolene ketone and found that it exhibited low toxicity levels in aquatic environments, with an LC50 value of 2.852 mg/L for Daphnia magna . These findings support its potential use in biocidal formulations while adhering to environmental safety standards.

Regulatory Considerations

The use of Isolongifolene ketone in consumer products is subject to regulatory scrutiny to ensure safety for human health and the environment. The European Chemicals Agency (ECHA) provides guidelines on permissible concentrations in various applications, emphasizing the importance of compliance with safety regulations .

Data Summary Table

| Application Area | Key Findings | Regulatory Status |

|---|---|---|

| Fragrance Industry | Enhances scent longevity and depth | Evaluated by RIFM |

| Cosmetics | Skin-conditioning properties; safety assessed | Subject to SCCS guidelines |

| Biocidal Products | Potential antimicrobial properties | Under investigation |

| Environmental Impact | Low toxicity in aquatic environments | ECHA compliance required |

化学反応の分析

Epoxidation and Base-Catalyzed Rearrangement

Isolongifolanone is synthesized via epoxidation of isolongifolene followed by base-mediated rearrangement. This two-step process is critical for industrial-scale production :

The rearrangement step proceeds via a Wagner-Meerwein mechanism, forming isolongifolenol (a tertiary alcohol) as a key intermediate . Stereochemical control is influenced by the base strength and solvent polarity.

Gold(I)-Catalyzed Cyclization Reactions

Isolongifolanone derivatives participate in gold-catalyzed cyclization reactions to form fused polycyclic structures. For example:

This method leverages gold(I) complexes to activate alkynes, enabling selective bond reorganization. Molecular sieves (4 Å) enhance yields by adsorbing water .

Oxidation and Reduction Reactions

Isolongifolanone undergoes selective redox transformations:

Oxidation

-

Ozonolysis : Cleavage of double bonds yields ketones or carboxylic acids, depending on workup conditions .

-

DDQ Oxidation : Produces conjugated dienones under mild conditions .

Reduction

-

Catalytic Hydrogenation : Reduces the ketone group to a secondary alcohol (isolongifolenol) using Pd/C or Raney Ni .

-

Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces carbonyl groups without affecting the tricyclic framework .

Stereochemical Considerations

The compound exhibits stereoisomerism (cis vs. trans), influencing reactivity:

特性

IUPAC Name |

2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCESNMLNDPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047228 | |

| Record name | Isolongifolanone- parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23787-90-8, 29461-14-1 | |

| Record name | 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23787-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isolongifolanone- parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。